N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is notable for its unique structural features, which include a chlorinated methoxyphenyl group and a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable ketone, such as acetophenone, under acidic conditions to form the benzodiazepine ring.
Introduction of the Acetamide Group: The benzodiazepine intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the acetamide group.
Substitution with the Chloromethoxyphenyl Group: Finally, the compound is subjected to a nucleophilic substitution reaction with 5-chloro-2-methoxyaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorinated and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a chemical probe in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with the central nervous system. It likely binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties. The presence of the chloromethoxyphenyl group, in particular, could influence its binding affinity and selectivity for various receptor subtypes, potentially leading to different therapeutic effects or side effect profiles compared to other benzodiazepines.
Properties
Molecular Formula |
C24H20ClN3O3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C24H20ClN3O3/c1-31-22-12-11-17(25)13-20(22)27-23(29)15-28-21-10-6-5-9-18(21)26-19(14-24(28)30)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,27,29) |
InChI Key |
PBBQTHPJVGKEFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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